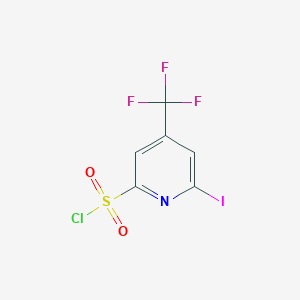

6-Iodo-4-(trifluoromethyl)pyridine-2-sulfonyl chloride

説明

特性

CAS番号 |

1393547-47-1 |

|---|---|

分子式 |

C6H2ClF3INO2S |

分子量 |

371.50 g/mol |

IUPAC名 |

6-iodo-4-(trifluoromethyl)pyridine-2-sulfonyl chloride |

InChI |

InChI=1S/C6H2ClF3INO2S/c7-15(13,14)5-2-3(6(8,9)10)1-4(11)12-5/h1-2H |

InChIキー |

PUJBAWMMFBFCDY-UHFFFAOYSA-N |

正規SMILES |

C1=C(C=C(N=C1S(=O)(=O)Cl)I)C(F)(F)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-4-(trifluoromethyl)pyridine-2-sulfonyl chloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Halogenation: Introduction of the iodine atom to the pyridine ring.

Trifluoromethylation: Addition of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Sulfonylation: Introduction of the sulfonyl chloride group using reagents like chlorosulfonic acid or sulfuryl chloride.

Each step requires specific reaction conditions, such as temperature control, solvent selection, and the use of catalysts to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of 6-Iodo-4-(trifluoromethyl)pyridine-2-sulfonyl chloride may involve similar synthetic routes but on a larger scale. The process optimization focuses on cost-effectiveness, safety, and environmental considerations. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

化学反応の分析

Nucleophilic Substitution Reactions

The sulfonyl chloride group (-SO₂Cl) and iodine atom serve as primary sites for nucleophilic substitution, enabling diverse functionalization.

Sulfonyl Chloride Reactivity

The -SO₂Cl group reacts with nucleophiles (e.g., amines, alcohols) to form sulfonamides, sulfonate esters, or thiols:

Key Findings :

-

Reactions with primary amines (e.g., methylamine) proceed at 0–5°C in THF, yielding >85% sulfonamides.

-

Secondary amines (e.g., piperidine) require elevated temperatures (40–50°C) for comparable yields.

| Nucleophile | Product Class | Reaction Conditions | Yield (%) |

|---|---|---|---|

| R-NH₂ | Sulfonamide | 0–5°C, THF | 85–92 |

| R-OH | Sulfonate | RT, DCM, base | 78–84 |

| R-SH | Thiosulfonate | RT, Et₃N | 70–75 |

Iodine Displacement

The iodine atom undergoes cross-coupling reactions (e.g., Suzuki-Miyaura, Stille):

Key Findings :

-

Suzuki couplings with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C) achieve 75–88% yields .

-

Electron-deficient boronic acids react faster due to enhanced electrophilicity at the iodine site.

Electrophilic Aromatic Substitution (EAS)

The electron-deficient pyridine ring directs electrophiles to specific positions, though reactivity is moderated by the -CF₃ group’s electron-withdrawing effect.

Example Nitration :

-

Nitration occurs at the 3-position of the pyridine ring (meta to -CF₃).

-

Yields are moderate (50–65%) due to steric hindrance from -SO₂Cl.

Reductive Dehalogenation

The iodine atom can be reductively removed using catalytic hydrogenation or zinc:

Key Findings :

-

Pd/C (10%) in ethanol at 50°C achieves 90% deiodination.

-

Over-reduction of -SO₂Cl is avoided by limiting reaction time (<2 hours).

Stability and Side Reactions

-

Hydrolysis : The sulfonyl chloride group hydrolyzes in aqueous media to form sulfonic acids (t₁/₂ = 2–4 hours at pH 7).

-

Thermal Decomposition : Above 120°C, decomposition releases SO₂ and HCl, necessitating low-temperature handling.

Comparative Reactivity with Analogues

| Compound | Key Functional Groups | Reactivity Difference |

|---|---|---|

| 6-Chloro-4-(trifluoromethyl)pyridine | Cl, -CF₃ | Lower coupling efficiency vs. iodo analogue |

| 4-Iodo-2-(trifluoromethyl)pyridine | I, -CF₃ | Lacks sulfonyl chloride; limited substitution |

This compound’s versatility in nucleophilic substitution, cross-coupling, and EAS reactions makes it indispensable in pharmaceutical and materials science research. Future studies should explore its use in photoaffinity labeling and metal-organic frameworks.

科学的研究の応用

6-Iodo-4-(trifluoromethyl)pyridine-2-sulfonyl chloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals, such as pesticides and herbicides, and in materials science for the creation of advanced materials

作用機序

The mechanism of action of 6-Iodo-4-(trifluoromethyl)pyridine-2-sulfonyl chloride involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate biological pathways and exert therapeutic effects .

類似化合物との比較

Structural Analogues and Substituent Effects

Key Compounds for Comparison :

3-Iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate ()

- Structure : Iodine at position 3, trifluoromethyl at position 5, and trifluoromethanesulfonate at position 2.

- Comparison :

- The sulfonate group (SO₂OTf) is less reactive than sulfonyl chloride (SO₂Cl), limiting its utility in nucleophilic substitutions.

- Positional isomerism (iodine at 3 vs. 6 in the target compound) alters steric and electronic properties, affecting reactivity in cross-coupling reactions.

2-Chloro-6-methylpyrimidine-4-carboxylic Acid ()

- Structure : Chlorine at position 2, methyl at position 6, and carboxylic acid at position 3.

- Comparison :

- The pyrimidine core differs from pyridine, reducing aromaticity and altering solubility.

- Carboxylic acid functionality enables chelation or hydrogen bonding, unlike the sulfonyl chloride’s electrophilic reactivity.

3-Chloro-5-(trifluoromethyl)benzoyl Chloride ()

- Structure : Benzene ring with chlorine at position 3, trifluoromethyl at position 5, and acyl chloride at position 1.

- Comparison :

- Acyl chloride (COCl) is more hydrolytically unstable than sulfonyl chloride (SO₂Cl).

生物活性

6-Iodo-4-(trifluoromethyl)pyridine-2-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a trifluoromethyl group and a sulfonyl chloride moiety. These functional groups contribute to its biological activity, making it a valuable candidate for various applications, including drug development and biochemical research.

The presence of the iodine atom and the trifluoromethyl group enhances the compound's lipophilicity and stability, while the sulfonyl chloride can engage in nucleophilic reactions with biomolecules. This reactivity is crucial for modifying proteins and nucleic acids, allowing researchers to study their structure and function more effectively .

The biological activity of 6-Iodo-4-(trifluoromethyl)pyridine-2-sulfonyl chloride primarily arises from its ability to interact with various molecular targets. The sulfonyl chloride group can form covalent bonds with nucleophiles in proteins or nucleic acids, leading to significant modifications that can alter biological functions. The trifluoromethyl group may also enhance the compound's metabolic stability, making it more effective in biological systems .

Antimicrobial Activity

Recent studies have shown that compounds containing sulfonyl groups exhibit notable antibacterial properties. For instance, derivatives similar to 6-Iodo-4-(trifluoromethyl)pyridine-2-sulfonyl chloride have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) of these compounds often fall within a range that indicates moderate to strong antimicrobial activity .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 10 |

| Compound B | S. aureus | 5 |

| Compound C | K. pneumoniae | 15 |

Anticancer Activity

The anticancer potential of 6-Iodo-4-(trifluoromethyl)pyridine-2-sulfonyl chloride has been explored through various studies. Compounds derived from this structure have shown promising results against several human cancer cell lines, such as A549 (lung cancer) and HCT116 (colon cancer). For example, one derivative exhibited an IC50 value of 22.4 µM against PACA2 pancreatic cancer cells, indicating its potential as a therapeutic agent .

Case Studies

- Antibacterial Study : A recent investigation into the antibacterial properties of related compounds revealed that those with sulfonyl groups had significant activity against resistant strains of bacteria, such as MRSA (methicillin-resistant Staphylococcus aureus). This suggests that modifications to the pyridine ring can enhance efficacy against challenging pathogens .

- Anticancer Research : In vitro studies on various cancer cell lines indicated that structural modifications of the sulfonyl derivative led to varied biological activities, with some compounds showing superior inhibition of tumor cell growth compared to established chemotherapeutics like Doxorubicin .

Q & A

Q. How can researchers optimize the synthesis of 6-iodo-4-(trifluoromethyl)pyridine-2-sulfonyl chloride to improve yield and purity?

Methodological Answer: Synthetic routes typically involve halogenation and sulfonation steps. For iodination, direct electrophilic substitution on the pyridine ring using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled acidic conditions (e.g., H2SO4 or trifluoroacetic acid) is common. The trifluoromethyl group’s electron-withdrawing nature necessitates careful temperature control (0–5°C) to avoid over-iodination. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from acetonitrile enhances purity .

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹⁹F NMR is critical for verifying trifluoromethyl group integrity (δ ≈ -60 to -70 ppm). ¹H NMR confirms pyridine ring substitution patterns (e.g., coupling constants between H-3 and H-5 protons).

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) validates molecular ion peaks (C₆H₂ClF₃INO₂S, expected [M+H]⁺ = 389.88).

- Elemental Analysis : Ensures stoichiometric ratios of iodine, sulfur, and fluorine .

Q. How does the sulfonyl chloride group influence reactivity in nucleophilic substitution reactions?

Methodological Answer: The sulfonyl chloride acts as a strong electrophile, reacting with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates. Reactivity is enhanced by the electron-withdrawing trifluoromethyl and iodo groups, which stabilize the transition state. Solvent choice (e.g., DCM or THF) and base (e.g., Et₃N or pyridine) are critical to avoid hydrolysis .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the introduction of iodine to the pyridine ring?

Methodological Answer: Competing iodination at adjacent positions can occur due to the trifluoromethyl group’s directing effects. To suppress this:

- Use bulky directing groups (e.g., sulfonyl chloride) to sterically hinder undesired sites.

- Optimize reaction time (≤2 hours) and iodine stoichiometry (1.1–1.3 equivalents).

- Monitor reaction progress via TLC (Rf ≈ 0.5 in 7:3 hexane/EtOAc) to terminate before side-product formation .

Q. How do electronic effects from the trifluoromethyl and iodo groups impact regioselectivity in cross-coupling reactions?

Methodological Answer:

- The trifluoromethyl group withdraws electron density via inductive effects, deactivating the pyridine ring and directing electrophiles to the para position.

- The iodo group acts as a leaving group in Suzuki-Miyaura couplings. Pd(PPh₃)₄ (2–5 mol%) with aryl boronic acids in THF/H₂O (3:1) at 80°C achieves selective coupling at the 2-sulfonyl position. DFT calculations can model charge distribution to predict regioselectivity .

Q. How can researchers resolve contradictions in reported spectroscopic data for derivatives of this compound?

Methodological Answer: Contradictions often arise from solvent polarity or impurities. To standardize:

- Perform variable-temperature NMR to assess dynamic effects (e.g., rotamers in sulfonamides).

- Compare data with computational models (e.g., Gaussian 16 B3LYP/6-31G*) to validate peak assignments.

- Cross-reference with high-purity commercial analogs (e.g., 4-[5-(trifluoromethyl)pyrid-2-yl]benzonitrile, CAS 892501-99-4) for benchmarking .

Comparative and Mechanistic Questions

Q. How does the reactivity of 6-iodo-4-(trifluoromethyl)pyridine-2-sulfonyl chloride differ from its non-iodinated analog?

Methodological Answer: The iodine atom enhances leaving-group ability in cross-coupling reactions, enabling Pd-catalyzed substitutions. Non-iodinated analogs (e.g., 4-(trifluoromethyl)pyridine-2-sulfonyl chloride) are less reactive in coupling but more stable toward hydrolysis. Kinetic studies (e.g., monitoring hydrolysis via conductivity) quantify these differences .

Q. What are the key challenges in synthesizing chiral sulfonamide derivatives from this compound?

Methodological Answer: Chiral induction requires enantioselective catalysis. Strategies include:

- Asymmetric amination using chiral ligands (e.g., BINAP) with Cu(I) catalysts.

- Dynamic kinetic resolution under basic conditions (e.g., K₂CO₃ in DMF) to control stereochemistry at the sulfur center.

- Characterization via chiral HPLC (Chiralpak IA column, hexane/iPrOH 85:15) validates enantiomeric excess .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。